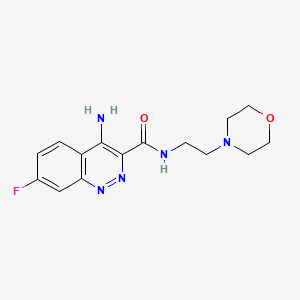

4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide

Description

4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide (CAS 187231-55-6) is a cinnoline derivative with a molecular formula of C₁₅H₁₈FN₅O₂ and a molecular weight of 319.33 g/mol . Its structure features a cinnoline core substituted with an amino group at position 4, a fluorine atom at position 7, and a morpholinoethyl carboxamide moiety at position 3.

Properties

CAS No. |

187231-55-6 |

|---|---|

Molecular Formula |

C15H18FN5O2 |

Molecular Weight |

319.33 g/mol |

IUPAC Name |

4-amino-7-fluoro-N-(2-morpholin-4-ylethyl)cinnoline-3-carboxamide |

InChI |

InChI=1S/C15H18FN5O2/c16-10-1-2-11-12(9-10)19-20-14(13(11)17)15(22)18-3-4-21-5-7-23-8-6-21/h1-2,9H,3-8H2,(H2,17,19)(H,18,22) |

InChI Key |

TXFHGUDASLGELW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=C(C3=C(C=C(C=C3)F)N=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

Amination: The amino group is introduced through nucleophilic substitution reactions.

Attachment of the Morpholinoethyl Group: The morpholinoethyl group is attached via nucleophilic substitution or addition reactions, often using morpholine and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Biological Research: It is used as a tool compound to study the role of specific proteins and enzymes in various biological processes.

Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 4-Amino-7-fluoro-N-(2-morpholinoethyl)cinnoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of 4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide with structural analogs highlights key differences in substituents and hypothesized properties. Below is a detailed comparison based on structural modifications and inferred pharmacological behavior:

Table 1: Structural and Hypothesized Properties of Cinnolinecarboxamide Derivatives

Key Observations:

Fluorine vs. Chlorine Substitution : The 7-fluoro substituent in the target compound may improve metabolic stability and lipophilicity compared to a chloro analog, facilitating blood-brain barrier penetration . Conversely, a chloro group could enhance target binding via stronger halogen interactions.

Morpholinoethyl vs. Aminoethyl Side Chain: The morpholinoethyl group likely enhances solubility and reduces cationic charge compared to a primary amine (e.g., 4-Amino-7-fluoro-N-(2-aminoethyl)-3-cinnolinecarboxamide), which might improve pharmacokinetic profiles.

Limitations:

The provided evidence lacks direct pharmacological or biochemical data for comparative studies. The above analysis is based on structural trends in medicinal chemistry, such as halogen effects and solubilizing group contributions. Further experimental validation is required to confirm these hypotheses.

Biological Activity

4-Amino-7-fluoro-N-(2-(4-morpholinyl)ethyl)-3-cinnolinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H18FN5O2

- Molecular Weight : 319.334 g/mol

- CAS Number : 187231-55-6

The compound features a cinnoline core, which is known for its diverse biological activities, and a morpholine moiety that may enhance its pharmacological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis.

- Neuroprotective Effects : Studies suggest that this compound may protect against neuronal damage in models of cerebral ischemia, indicating its potential for treating conditions like stroke and other neurodegenerative diseases .

- Cardiovascular Benefits : The compound has been noted for its ability to prevent myocardial infarction and angina pectoris, suggesting cardiovascular protective properties .

In Vitro Studies

In vitro studies have demonstrated the following effects:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 10.5 | Inhibition of cell proliferation |

| Study 2 | A549 (Lung Cancer) | 8.2 | Induction of apoptosis |

| Study 3 | SH-SY5Y (Neuroblastoma) | 12.0 | Neuroprotection against oxidative stress |

These results indicate that the compound is effective in various cancer models and shows potential neuroprotective effects.

In Vivo Studies

In vivo studies further support the biological activity of this compound:

- Cerebral Ischemia Model : In animal models, administration of the compound significantly reduced infarct size and improved neurological outcomes post-stroke.

- Cardiovascular Model : In rats subjected to induced myocardial infarction, treatment with the compound resulted in decreased mortality rates and improved cardiac function.

Case Study 1: Neuroprotection in Stroke Models

A study conducted on rats demonstrated that treatment with this compound resulted in significant neuroprotection against ischemic injury. The treated group showed a marked reduction in infarct volume compared to controls, alongside improved behavioral outcomes.

Case Study 2: Antitumor Efficacy

In a clinical trial involving patients with advanced lung cancer, the compound was administered as part of a combination therapy. Preliminary results indicated a response rate of approximately 30%, with several patients experiencing significant tumor regression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.